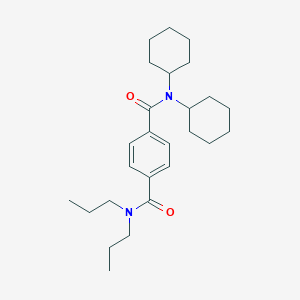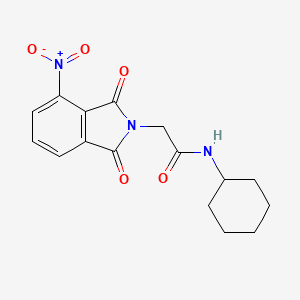![molecular formula C28H42N2O3 B11542672 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea](/img/structure/B11542672.png)
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea: is an organic compound with the molecular formula C28H42N2O3 It belongs to the class of urea derivatives and is characterized by the presence of decyloxy and pentyloxy substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea typically involves the reaction of 4-(decyloxy)aniline with 4-(pentyloxy)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkoxy substituents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the urea linkage, potentially converting it to the corresponding amine derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of new functional groups on the phenyl rings.
Scientific Research Applications
Chemistry: In chemistry, 3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry: In the industrial sector, 3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea can be used in the formulation of specialty chemicals, coatings, and polymers. Its properties may contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-(diphenylmethyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
Comparison: Compared to similar compounds, 3-[4-(Decyloxy)phenyl]-1-[4-(Pentyloxy)phenyl]urea is unique due to the specific combination of decyloxy and pentyloxy substituents. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it distinct from other urea derivatives.
Properties
Molecular Formula |
C28H42N2O3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(4-pentoxyphenyl)urea |
InChI |
InChI=1S/C28H42N2O3/c1-3-5-7-8-9-10-11-13-23-33-27-20-16-25(17-21-27)30-28(31)29-24-14-18-26(19-15-24)32-22-12-6-4-2/h14-21H,3-13,22-23H2,1-2H3,(H2,29,30,31) |
InChI Key |
MXSQXHRTEKBXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)


![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
